

Unveiling the PPAR α -Dependence of BMS-687453: A Comparative Analysis in Knockout Models

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Compound of Interest

Compound Name: BMS-687453

Cat. No.: B1667234

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For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of **BMS-687453**, a potent peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The guide delves into its activity, drawing comparisons with other well-established PPAR α agonists, fenofibrate and GW7647, particularly in the context of PPAR α knockout models.

While direct experimental data on **BMS-687453** in PPAR α knockout models is not publicly available, its high potency and selectivity for PPAR α strongly suggest its pharmacological effects are mediated through this receptor. This guide synthesizes available preclinical data for **BMS-687453** and compares it with the established PPAR α -dependent effects of fenofibrate and GW7647 in wild-type and knockout mice. This comparative approach provides a robust framework for understanding the expected activity profile of **BMS-687453**.

Comparative Efficacy of PPAR α Agonists

BMS-687453 has been identified as a potent and selective PPAR α agonist with an EC₅₀ of 10 nM for human PPAR α , demonstrating approximately 410-fold selectivity over human PPAR γ .^[1]^[2] Its in vivo efficacy has been observed in various animal models, where it has been shown to modulate lipid parameters. The following tables summarize the key in vitro potency and in vivo effects of **BMS-687453** in comparison to fenofibrate and GW7647.

Table 1: In Vitro Potency of PPAR α Agonists

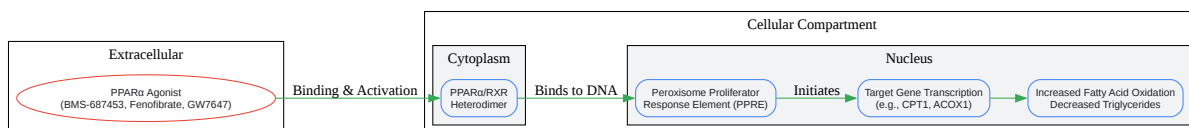
Compound	Target	EC50 (nM)	Selectivity vs PPAR γ	Reference
BMS-687453	Human PPAR α	10	~410-fold	[1][2]
Fenofibric Acid (active metabolite of Fenofibrate)	Human PPAR α	~10,000-30,000	~10-fold	
GW7647	Human PPAR α	~1	>1000-fold	

Table 2: In Vivo Effects of PPAR α Agonists on Lipid Metabolism

Compound	Animal Model	Key Effects in Wild-Type	Effects in PPAR α Knockout	Reference
BMS-687453	Mouse, Rat, Hamster	Reduces triglycerides and LDL-c, Increases HDL-c	Not reported	
Fenofibrate	Mouse	Reduces triglycerides, VLDL, and total cholesterol	Effects on triglycerides and VLDL are abolished	
GW7647	Mouse	Reduces plasma triglycerides and free fatty acids	Hypolipidemic effects are absent	

Signaling Pathways and Experimental Workflow

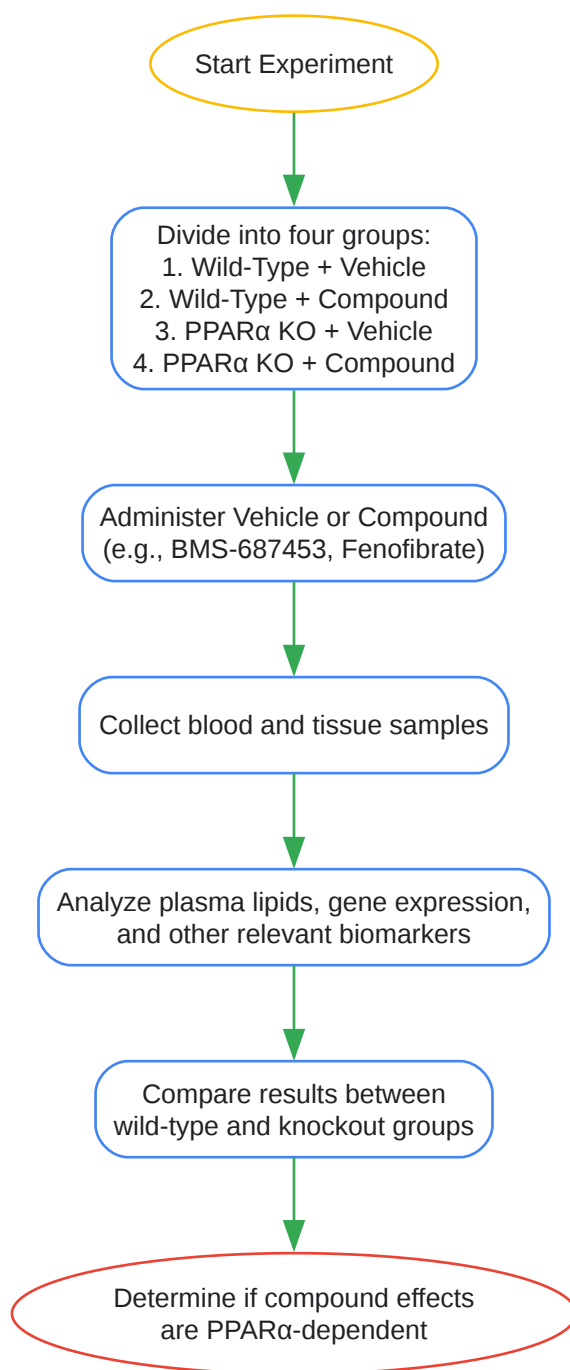
The therapeutic effects of PPAR α agonists on lipid metabolism are initiated by their binding to and activation of the PPAR α nuclear receptor. This leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.



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Caption: PPARα signaling pathway activated by agonists.

A typical experimental workflow to assess the PPARα-dependent activity of a compound involves comparing its effects in wild-type animals versus their PPARα knockout counterparts.



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References

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